molecular formula C11H10BrNO2 B6630198 4-bromo-N-but-2-ynyl-3-hydroxybenzamide

4-bromo-N-but-2-ynyl-3-hydroxybenzamide

Cat. No. B6630198
M. Wt: 268.11 g/mol
InChI Key: KYDIRFHOFYBJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-but-2-ynyl-3-hydroxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer and antimicrobial activity, 4-bromo-N-but-2-ynyl-3-hydroxybenzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of various ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide is its potent anti-cancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, it also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 4-bromo-N-but-2-ynyl-3-hydroxybenzamide is a chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its potent anti-cancer and antimicrobial activity make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide involves the reaction of 3-hydroxybenzoic acid with propargyl bromide and sodium hydride in dimethylformamide. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Scientific Research Applications

4-bromo-N-but-2-ynyl-3-hydroxybenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-bromo-N-but-2-ynyl-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-3-6-13-11(15)8-4-5-9(12)10(14)7-8/h4-5,7,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIRFHOFYBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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